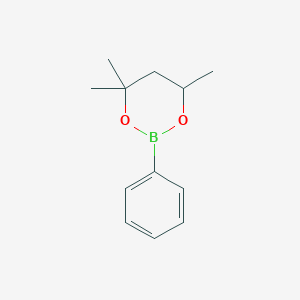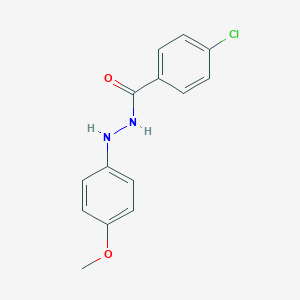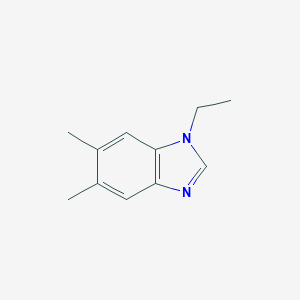
Methyl 1-methyl-1H-imidazole-4-carboxylate
Übersicht
Beschreibung
Methyl 1-methyl-1H-imidazole-4-carboxylate is a chemical compound related to the imidazole family, which is a class of heterocyclic aromatic organic compounds. Imidazole derivatives are known for their applications in various fields, including medicinal chemistry, as they often exhibit biological activity and can serve as building blocks for pharmaceuticals.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 1,3-dimethylimidazolium-2-carboxylate, a related compound, involves N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate, resulting in good yield . Another example is the synthesis of triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates, which are prepared by reacting 1-methyl-1H-imidazole-4-carboxylic acid with organotin hydroxides . Additionally, regioselective synthesis methods have been developed for 1-methyl-1H-imidazoles, such as the Pd-catalyzed direct C-5 arylation with aryl bromides .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be determined using techniques like single-crystal X-ray diffraction analysis. For example, the crystal structure of 1,3-dimethylimidazolium-2-carboxylate exhibits pi-stacked rings and two-dimensional sheets constructed by hydrogen bonds . Similarly, the molecular structure of triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates has been elucidated, revealing the coordination environment around the tin atom .
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions. They can form metal-organic frameworks with lanthanide ions, which exhibit luminescence and can act as sensors for benzaldehyde-based derivatives . They can also react with ruthenium(III) chloride to form azoimidazole complexes with distinct isomeric structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the luminescent properties of lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate make them suitable for sensing applications . The fungicidal activity of triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates demonstrates the biological relevance of these compounds . Moreover, the cytotoxic properties of certain 1-methyl-1H-imidazoles against human tumor cell lines highlight their potential in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Synthesis of Antitubercular Agents : It is used in the synthesis of certain antitubercular agents, as seen in the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was a side product in the synthesis of an antitubercular agent (Richter et al., 2023).
Pharmaceutical Synthesis : In the synthesis of pharmaceuticals, particularly in creating imidazole derivatives with potential therapeutic applications. For example, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to products that form a three-dimensional network through hydrogen bonding, which could have implications in pharmaceutical formulations (Wu, Liu, & Ng, 2005).
Building Blocks for Enzyme Model Compounds : It serves as a building block for synthesizing active-site model compounds of cytochrome c oxidase (CcO), important in understanding proton transfer processes in CcO (Collman et al., 2000).
Fungicidal Activity : In agriculture, certain triorganotin carboxylates of 1-methyl-1H-imidazole-4-carboxylic acid exhibit good and broad-spectrum fungicidal activities, indicating its potential use in pest control (Mao et al., 2015).
Cytotoxic Properties for Cancer Research : Some derivatives, like 4,5-diaryl-1-methyl-1H-imidazoles, have shown high cytotoxicity against human tumor cell lines, making them relevant in cancer research (Bellina et al., 2008).
β-Glucuronidase Inhibitory Activity : It has applications in the synthesis of compounds with β-glucuronidase inhibitory activity, relevant in drug discovery for various diseases (Salar et al., 2017).
Angiotensin II Receptor Antagonists : Imidazole-5-carboxylic acids and derivatives, which include Methyl 1-methyl-1H-imidazole-4-carboxylate, are investigated for their potential as angiotensin II receptor antagonists, a key target in hypertension treatment (Yanagisawa et al., 1996).
Fuel Cell Electrolytes : It is used in additives for polybenzimidazole membranes equilibrated with phosphoric acid in fuel cells, indicating its role in energy technology (Schechter & Savinell, 2002).
Catalysis in Organic Synthesis : The compound is utilized in "catch and release" methodologies for the synthesis of imidazole-4-carboxylates, indicating its role in facilitating organic synthesis reactions (De Luca, Giacomelli, & Porcheddu, 2005).
Antifungal and Antimicrobial Agents : It serves as a core structure for synthesizing imidazole derivatives with potent antimycotic properties, highlighting its role in developing new antimicrobial agents (Heeres & Van Cutsem, 1981).
Safety and Hazards
Zukünftige Richtungen
Imidazole compounds, including “Methyl 1-methyl-1H-imidazole-4-carboxylate”, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, they have a promising future in the field of drug development.
Wirkmechanismus
Target of Action
Imidazole derivatives are known to have a broad range of chemical and biological properties and are used in the development of new drugs .
Mode of Action
It is known that methyl 1h-imidazole-1-carboxylate is a reagent developed for the amidation and esterification of carboxylic acids chemoselectively .
Biochemical Pathways
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
It is known that methyl 1h-imidazole-1-carboxylate can be used to prepare fluorous β-keto esters, precursors used for the synthesis of fluorinated l-carbidopa derivatives .
Action Environment
It is recommended that methyl 1-methyl-1h-imidazole-4-carboxylate should be stored in a cool, dry, well-ventilated place, away from direct sunlight .
Eigenschaften
IUPAC Name |
methyl 1-methylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)6(9)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPZTVKOJSKVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378509 | |
| Record name | METHYL 1-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-1H-imidazole-4-carboxylate | |
CAS RN |
17289-19-9 | |
| Record name | Methyl 1-methyl-1H-imidazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17289-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 1-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-methyl-1H-imidazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

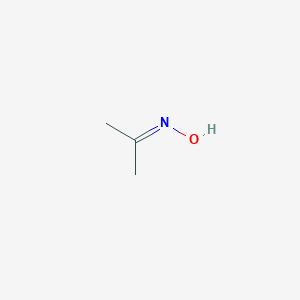
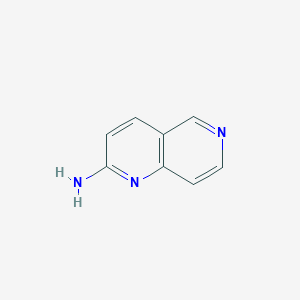


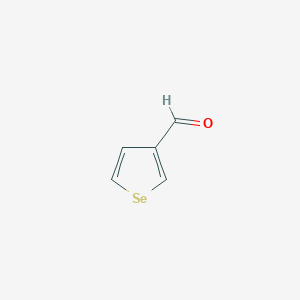


![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)

